methyl 3-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C14H13N5O5S2 and its molecular weight is 395.41. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
A study by Corral and Lissavetzky (1984) outlined a new synthetic route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, starting from methyl 3-hydroxythiophene-2-carboxylate. This process involves straightforward halogenation followed by alkylation and hydrolysis, yielding high yields of thiotetronic acids derivatives (Corral & Lissavetzky, 1984).
Metal–Organic Frameworks (MOFs) and Coordination Polymers
Research by Dai et al. (2009, 2010) on the construction of copper metal–organic systems and the effect of conformation of flexible carboxylate ligands on the structures of metal–organic supramolecules highlighted the importance of ligand design in the assembly of complex structures. These studies provide insights into how the positions of substituents and the flexibility of ligands influence the formation of discrete molecular structures and coordination polymers, potentially useful in catalysis, gas storage, and separation technologies (Dai et al., 2009; Dai et al., 2010).
Antimicrobial Activities
A study by Babu, Pitchumani, and Ramesh (2013) synthesized and evaluated the antimicrobial activities of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides. These compounds displayed significant activities against bacterial and fungal strains, demonstrating the potential of thiophene derivatives in developing new antimicrobial agents (Babu et al., 2013).
Supramolecular Chemistry
Cui et al. (2011) investigated reaction vessel- and concentration-induced supramolecular isomerism in layered lanthanide-organic frameworks. Their research emphasizes the role of experimental conditions in dictating the structure of coordination polymers, contributing to the understanding of supramolecular isomerism and its implications for material design (Cui et al., 2011).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with multiple receptors, similar to other bioactive aromatic compounds
Mode of Action
Based on its structural similarity to other bioactive compounds, it may bind with high affinity to its targets, leading to changes in cellular function . The presence of the tetrazole ring, a common feature in many pharmaceuticals, could contribute to its bioactivity .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar compounds, it is likely that multiple pathways could be affected
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects
Properties
IUPAC Name |
methyl 3-[[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O5S2/c1-18-14(21)19(17-16-18)10-5-3-9(4-6-10)15-26(22,23)11-7-8-25-12(11)13(20)24-2/h3-8,15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDELBZRDSWXXPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.